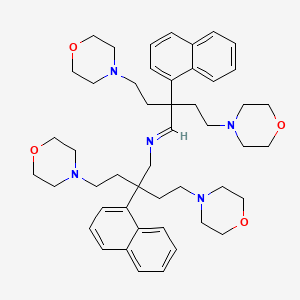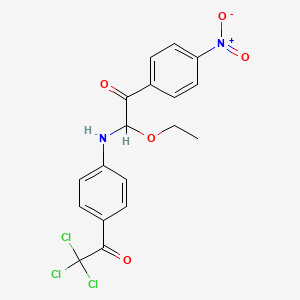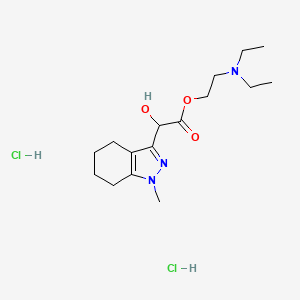
1H-Indazole-3-glycolic acid, 4,5,6,7-tetrahydro-1-methyl-, 2-(diethylamino)ethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-3-glycolic acid, 4,5,6,7-tetrahydro-1-methyl-, 2-(diethylamino)ethyl ester, dihydrochloride is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indazole-3-glycolic acid, 4,5,6,7-tetrahydro-1-methyl-, 2-(diethylamino)ethyl ester, dihydrochloride involves several steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indazole ring . The glycolic acid moiety is then introduced through esterification reactions. Industrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring.
Common reagents used in these reactions include methanesulfonic acid for oxidation and hydrazine for reduction . Major products formed from these reactions include tricyclic indoles and azepinoindoles .
Scientific Research Applications
1H-Indazole-3-glycolic acid, 4,5,6,7-tetrahydro-1-methyl-, 2-(diethylamino)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2), reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other indazole derivatives such as:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Used in medicinal chemistry for its diverse biological activities.
Compared to these compounds, 1H-Indazole-3-glycolic acid, 4,5,6,7-tetrahydro-1-methyl-, 2-(diethylamino)ethyl ester, dihydrochloride is unique due to its specific ester and dihydrochloride groups, which may enhance its solubility and bioavailability .
Properties
CAS No. |
34070-47-8 |
|---|---|
Molecular Formula |
C16H29Cl2N3O3 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-hydroxy-2-(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C16H27N3O3.2ClH/c1-4-19(5-2)10-11-22-16(21)15(20)14-12-8-6-7-9-13(12)18(3)17-14;;/h15,20H,4-11H2,1-3H3;2*1H |
InChI Key |
WFAXDQGRTMCXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=NN(C2=C1CCCC2)C)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



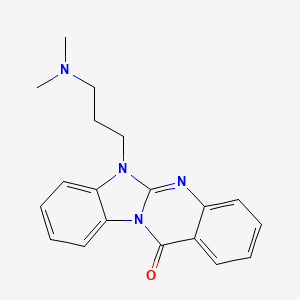
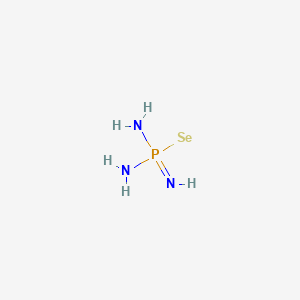
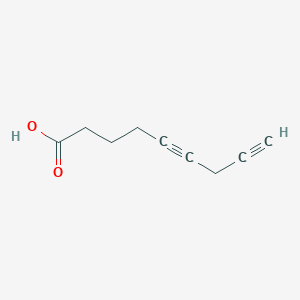
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
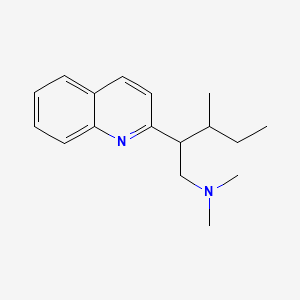
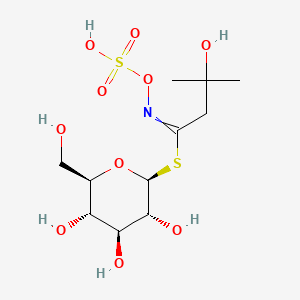
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
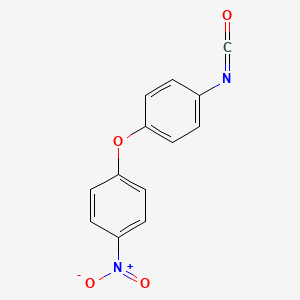
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
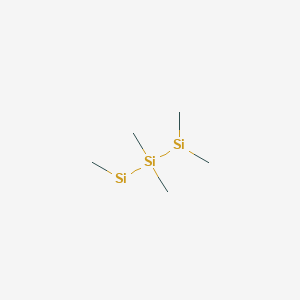
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
